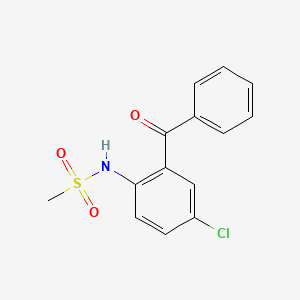

![molecular formula C12H9F3N2OS B5526753 N-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑-4-羧酰胺](/img/structure/B5526753.png)

N-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, often involves chemoselective thionation-cyclization reactions mediated by reagents like Lawesson's reagent. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl- and 2-thienyl-thiazoles, which could be relevant to the synthesis of our compound of interest. This methodology allows for the introduction of functional groups such as esters, N-substituted carboxamides, or peptide functionalities into the thiazole ring, offering a versatile approach to modifying the molecule for different applications (Kumar, Parameshwarappa, & Ila, 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, can be characterized by various spectroscopic techniques. Coyanis et al. (2003) described the synthesis and characterization of trifluoromethyl heterocyclic compounds, highlighting the importance of spectroscopic properties such as IR, Raman, and NMR for elucidating the structure of such molecules (Coyanis, Della Védova, Haas, & Merz, 2003).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is influenced by its functional groups and molecular framework. The presence of the trifluoromethyl group can affect the compound's electronic properties and reactivity. The study by Wu et al. (2012) on N-substituted pyrazole carboxamide derivatives provides insights into the fungicidal activity and potential chemical reactivity of similar compounds (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).

Physical Properties Analysis

The physical properties of thiazole derivatives are crucial for understanding their behavior in different environments and applications. Shahidha et al. (2014) conducted a vibrational spectral analysis of a similar molecule, providing valuable information on the equilibrium geometry, vibrational wavenumbers, and various bonding features. Such analyses help in understanding the physical characteristics of the compound, including its stability and interactions with other molecules (Shahidha, Muthu, Elamurugu Porchelvi, & Govindarajan, 2014).

Chemical Properties Analysis

Analyzing the chemical properties of N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves studying its reactivity, stability, and interactions with other chemical entities. The work by Du et al. (2015) on the antifungal activity and structure-activity relationships of pyrazole carboxylic acid amides highlights the significance of understanding the chemical behavior of such compounds for optimizing their potential applications (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

科学研究应用

合成和化学性质

N-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑-4-羧酰胺衍生物的合成涉及各种化学过程,旨在增强其生物活性的潜力。研究报道了通过功能化烯酰胺的化学选择性硫化-环化合成相关噻唑衍生物的方法,该方法由洛森试剂等试剂促进(S. Kumar, G. Parameshwarappa, H. Ila, 2013)。这些合成路线对于开发具有潜在抗癌和抗真菌活性的化合物至关重要,证明了噻唑衍生物在药物化学中的多功能性。

抗癌活性

已经合成了新型噻唑衍生物,包括与 N-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑-4-羧酰胺在结构上相关的衍生物,并评估了它们的抗癌活性。例如,一系列新型噻唑-5-羧酰胺衍生物已显示出对各种癌细胞系(如 A-549、Bel7402 和 HCT-8)具有显着的抗癌活性(文西蔡等,2016)。这些发现表明噻唑衍生物作为化疗剂的潜在用途。

抗真菌和抗菌活性

噻唑衍生物也因其抗真菌和抗菌特性而被探索。研究已经发现对植物致病真菌(如玉米赤霉菌、尖孢镰刀菌和满洲核盘菌)具有中等抗真菌活性的化合物,表明噻唑羧酰胺衍生物在农业应用中保护作物免受真菌病害的潜力(志兵吴等,2012)。

属性

IUPAC Name |

N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2OS/c1-16-10(18)9-6-19-11(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPYBWKCDPYBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

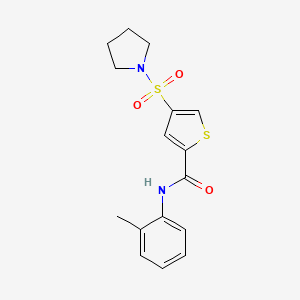

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)

![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)

![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)

![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

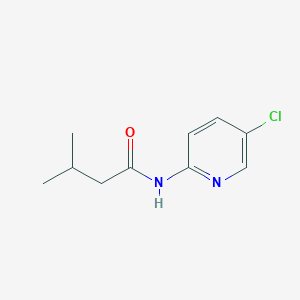

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)